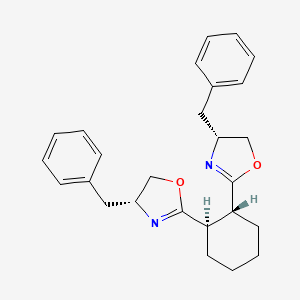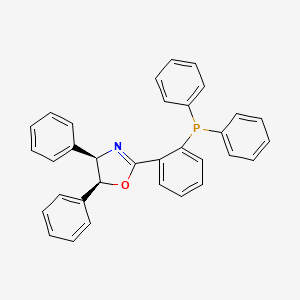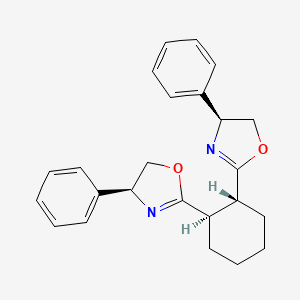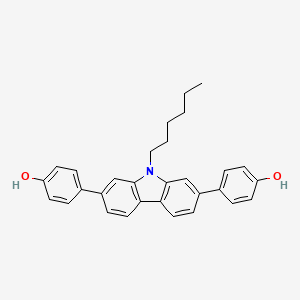
(1R,2R)-1,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane: is a chiral compound that has garnered interest in various fields of chemistry and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane typically involves the following steps:
Formation of Oxazoline Rings: The initial step involves the synthesis of 4,5-dihydrooxazoline rings from amino alcohols and aldehydes or ketones under acidic conditions.
Cyclohexane Backbone Construction: The cyclohexane backbone is constructed through a series of reactions, including hydrogenation and cyclization.
Coupling of Oxazoline Rings to Cyclohexane: The final step involves the coupling of the oxazoline rings to the cyclohexane backbone using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl rings or the oxazoline rings are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Oxazolone derivatives.
Reduction: Reduced oxazoline derivatives.
Substitution: Substituted benzyl or oxazoline derivatives.
Applications De Recherche Scientifique
Chemistry:
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology and Medicine:
Drug Development: The compound’s chiral nature makes it a valuable intermediate in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies involving enzyme interactions and chiral recognition.
Industry:
Material Science: The compound is explored for its potential in the development of chiral materials and polymers.
Agriculture: It is investigated for its role in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism by which (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to specific sites, facilitating catalytic reactions or inhibiting biological processes. The pathways involved include:
Enzyme Catalysis: The compound acts as a chiral ligand, enhancing the selectivity and efficiency of enzyme-catalyzed reactions.
Receptor Binding: It can bind to chiral receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
- (1S,2S)-1,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane
- (1R,2R)-1,2-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)cyclohexane
- (1R,2R)-1,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane
Comparison:
- Stereochemistry: The unique stereochemistry of (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane distinguishes it from its isomers and analogs, providing specific chiral interactions.
- Functional Groups: The presence of benzyl groups in this compound offers distinct reactivity and binding properties compared to other similar compounds with different substituents.
- Applications: While similar compounds may also be used in asymmetric synthesis and catalysis, the specific structure of (1R,2R)-1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane makes it particularly effective in certain reactions and applications.
Propriétés
IUPAC Name |
(4R)-4-benzyl-2-[(1R,2R)-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-3-9-19(10-4-1)15-21-17-29-25(27-21)23-13-7-8-14-24(23)26-28-22(18-30-26)16-20-11-5-2-6-12-20/h1-6,9-12,21-24H,7-8,13-18H2/t21-,22-,23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYPXEDQJJGDPA-MOUTVQLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8196175.png)













